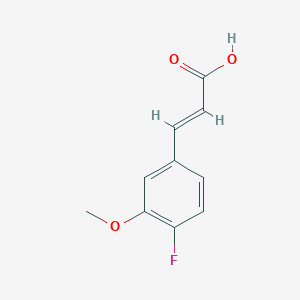

4-Fluoro-3-methoxycinnamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-3-methoxycinnamic acid is a derivative of cinnamic acid, a compound that is widely recognized for its presence in various plants and its importance in organic synthesis. While the provided papers do not directly discuss 4-fluoro-3-methoxycinnamic acid, they do provide insights into related compounds such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) and 4-fluorocinnamic acid, which share structural similarities. Ferulic acid, in particular, is known for its antioxidant properties and potential health benefits against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases . The biotransformation of 4-fluorocinnamic acid has been studied, revealing its conversion to 4-fluorobenzoic acid in the presence of activated sludge microorganisms .

Synthesis Analysis

The synthesis of compounds related to 4-fluoro-3-methoxycinnamic acid, such as ferulic acid, is not explicitly detailed in the provided papers. However, the isolation and identification of ferulic acid from propolis have been described, utilizing techniques such as UV, IR, and NMR spectrometry, along with paper and thin-layer chromatography . This suggests that similar methods could potentially be applied to synthesize and identify 4-fluoro-3-methoxycinnamic acid.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-fluoro-3-methoxycinnamic acid has been analyzed using nuclear magnetic resonance spectroscopy. For instance, the photochemical reaction products of 4-methoxycinnamic acid-3'-methylbutyl ester were identified, which included [2+2] cycloaddition products and a Diels-Alder adduct . These analytical techniques are crucial for understanding the molecular structure and could be applied to 4-fluoro-3-methoxycinnamic acid as well.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 4-fluoro-3-methoxycinnamic acid have been studied. For example, the biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid has been monitored, revealing a metabolic pathway that involves the formation of 4-fluoroacetophenone as an intermediate . This indicates that 4-fluoro-3-methoxycinnamic acid may also undergo similar biotransformation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-3-methoxycinnamic acid can be inferred from studies on related compounds. Ferulic acid, for instance, has been shown to regulate orexigenic peptides and hepatic glucose homeostasis through the phosphorylation of FoxO1, suggesting that it can interact with biological molecules and influence metabolic pathways . The antioxidant properties of ferulic acid have also been linked to its chemical structure, which includes a feruloyl moiety . These properties provide a basis for understanding how the substitution of a fluorine atom in 4-fluoro-3-methoxycinnamic acid might affect its behavior and potential applications in health and environmental contexts.

Wissenschaftliche Forschungsanwendungen

Application in Bioprocessing

- Scientific Field: Bioprocessing

- Summary of Application: Ferulic acid is a natural active substance present in plant cell walls, with antioxidant, anticancer, antithrombotic and other properties. It is widely used in medicine, food, and cosmetics .

- Methods of Application: In this study, FA was biosynthesized by metabolically engineered Escherichia coli. The genes tal (encoding tyrosine ammonia-lyase, Rs TAL) from Rhodobacter sphaeroides, sam5 (encoding p- coumarate 3-hydroxylase, Se SAM5) from Saccharothrix espanaensis and comt (encoding Caffeic acid O -methytransferase, Ta CM) from Triticum aestivum were cloned in an operon on the pET plasmid backbone .

- Results or Outcomes: The engineered E. coli strain produced 212 mg/L of FA with 11.8 mg/L caffeic acid residue .

Application in Oncology

- Scientific Field: Oncology

- Summary of Application: Ferulic acid exhibits a variety of pharmacological effects in cancer, including its proapoptotic, cell-cycle-arresting, anti-metastatic, and anti-inflammatory activities .

- Methods of Application: This review study presents a thorough overview of the molecular targets and cellular signaling pathways modulated by ferulic acid in diverse malignancies .

- Results or Outcomes: The study shows high potential for this phenolic acid to be developed as a candidate agent for novel anticancer therapeutics .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

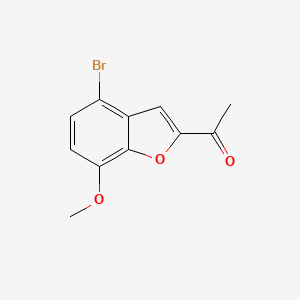

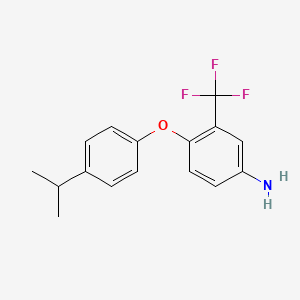

(E)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEDFCULNXTLOA-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methoxycinnamic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)